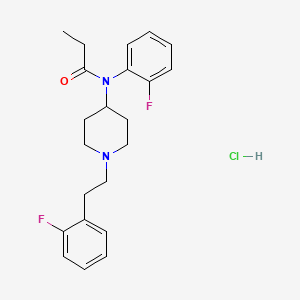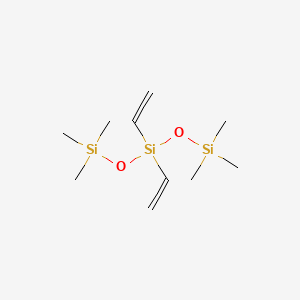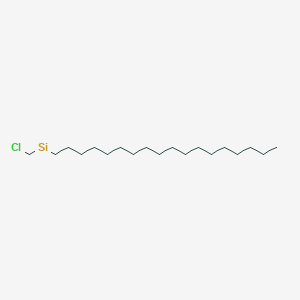
Ctadecylmethylchlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ctadecylmethylchlorosilane is an organosilicon compound with the chemical formula C18H39ClSi. It is a member of the chlorosilane family, which are compounds containing silicon, chlorine, and organic groups. These compounds are widely used in various industrial applications due to their reactivity and ability to form stable bonds with organic and inorganic materials.
Vorbereitungsmethoden
Ctadecylmethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with a long-chain alkyl halide under anhydrous conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Ctadecylmethylchlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: When exposed to water, it hydrolyzes to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form polysilanes.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common reagents used in these reactions include water, alcohols, alkali metals, and nucleophiles. The major products formed from these reactions are silanols, alkoxysilanes, polysilanes, and substituted silanes .
Wissenschaftliche Forschungsanwendungen
Ctadecylmethylchlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing adhesion.
Nanoparticle Synthesis: Employed in the synthesis of nanoparticles for targeted drug delivery and imaging applications.
Polymer Chemistry: Acts as a cross-linking agent in the production of silicone-based polymers and resins.
Biomedical Applications: Utilized in the development of biocompatible coatings and materials for medical devices
Wirkmechanismus
The mechanism of action of Ctadecylmethylchlorosilane involves its ability to form stable bonds with various substrates through the formation of siloxane linkages. These linkages are formed through the hydrolysis and condensation of the chlorosilane groups, resulting in the formation of a stable silicon-oxygen-silicon network. This network imparts unique properties to the modified materials, such as increased hydrophobicity, chemical resistance, and mechanical strength .
Vergleich Mit ähnlichen Verbindungen
Ctadecylmethylchlorosilane can be compared with other similar compounds, such as:
Methyltrichlorosilane: Used primarily in the production of silicone polymers and resins.
Octadecyltrichlorosilane: Commonly used for surface modification to create hydrophobic surfaces.
Dimethyldichlorosilane: Utilized in the synthesis of silicone elastomers and sealants.
The uniqueness of this compound lies in its long alkyl chain, which provides enhanced hydrophobic properties and improved compatibility with organic materials .
Eigenschaften
Molekularformel |
C19H39ClSi |
|---|---|
Molekulargewicht |
331.0 g/mol |
InChI |
InChI=1S/C19H39ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3 |
InChI-Schlüssel |
SLKWOCJQTISFNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si]CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



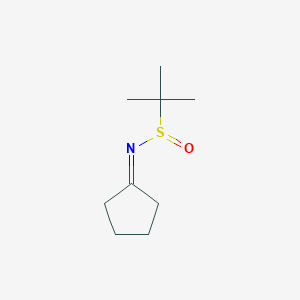
![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
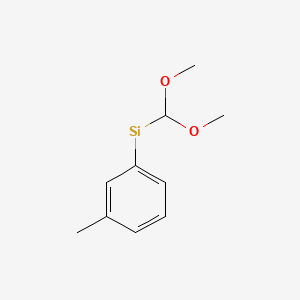
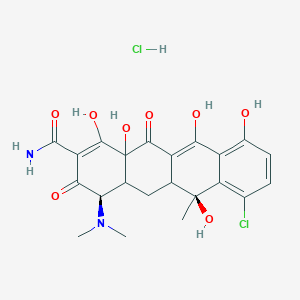
![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)
